molecular formula C16H17NO2 B6351130 2-Hydroxy-N-(4-isopropylphenyl)benzamide CAS No. 224814-90-8

2-Hydroxy-N-(4-isopropylphenyl)benzamide

Cat. No.: B6351130
CAS No.: 224814-90-8
M. Wt: 255.31 g/mol
InChI Key: CVUDMYZNTCVWMV-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-isopropylphenyl)benzamide (CAS 224814-90-8) is a synthetic organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol [ citation 1 ]. This benzamide derivative is offered for research purposes to investigate the structure-activity relationships of bioactive molecules. While specific biological data for this compound is limited, its structural core is closely related to a class of N-benzoyl-2-hydroxybenzamides that have demonstrated significant anti-protozoal activity in scientific research [ citation 3 ]. Studies on analogous compounds have shown potent in vitro efficacy against pathogens such as Plasmodium falciparum (malaria) and Leishmania donovani , with some derivatives exhibiting activity superior to standard treatments like chloroquine [ citation 3 ]. The salicylamide (2-hydroxybenzamide) pharmacophore is of particular interest, as it is known to target essential enzymes in parasites, such as the hemozoin detoxification protein in P. falciparum [ citation 3 ]. Researchers can utilize this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at developing novel anti-infective agents. This product is provided for chemical and biochemical research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDMYZNTCVWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247854
Record name 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224814-90-8
Record name 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224814-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Hydroxybenzoic Acid with 4-Isopropylaniline

The initial step involves activating the carboxylic acid group of salicylic acid. Treatment with thionyl chloride converts it into 2-hydroxybenzoyl chloride , which reacts with 4-isopropylaniline in anhydrous THF under nitrogen atmosphere. The reaction is exothermic and requires temperature control (0–5°C) to prevent side reactions:

2-Hydroxybenzoic acid+SOCl22-Hydroxybenzoyl chloride+HCl+SO2\text{2-Hydroxybenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Hydroxybenzoyl chloride} + \text{HCl} + \text{SO}2
2-Hydroxybenzoyl chloride+4-IsopropylanilineThis compound+HCl\text{2-Hydroxybenzoyl chloride} + \text{4-Isopropylaniline} \rightarrow \text{this compound} + \text{HCl}

Key parameters :

  • Molar ratio : A 1:1.2 ratio of acid chloride to amine ensures complete conversion.

  • Reaction time : 4–6 hours at reflux (80°C).

  • Yield : 70–85% after recrystallization from ethanol.

Selective Deprotection and Purification

In cases where protective groups (e.g., methoxy or acetyl) are used to prevent unwanted side reactions, a deprotection step is necessary. Tertiary amines like diisopropylamine selectively remove protective groups at the 2-hydroxy position without affecting the isopropylphenyl moiety:

Protected intermediate+DiisopropylamineThis compound+Byproducts\text{Protected intermediate} + \text{Diisopropylamine} \rightarrow \text{this compound} + \text{Byproducts}

Optimization insights :

  • Temperature : Deprotection proceeds efficiently at 25–40°C.

  • Solvent : Dichloromethane (DCM) minimizes side reactions.

  • Purity : Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step. This method reduces reaction time from hours to minutes while maintaining yields of 75–80%.

Conditions :

  • Power : 300 W

  • Duration : 15–20 minutes

  • Solvent : DMF

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have been explored for greener synthesis. This method avoids harsh reagents but currently offers lower yields (50–60%).

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Cost efficiency : Bulk procurement of 4-isopropylaniline reduces expenses.

  • Waste management : Recycling THF and recovering HCl gas mitigate environmental impact.

  • Process safety : Automated temperature control systems prevent exothermic runaway reactions.

Analytical Characterization

Critical quality control metrics :

Parameter Method Specification
PurityHPLC (C18 column)≥98%
Melting PointDifferential Scanning Calorimetry162–165°C
Structural Confirmation1H NMR^1\text{H NMR} (DMSO-d₆)δ 1.25 (d, 6H, CH(CH₃)₂), δ 6.8–7.9 (m, aromatic)

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, N,N-di-(4-isopropylphenyl)benzamide , arises from over-amination. Strategies to suppress this include:

  • Stoichiometric control : Limiting amine excess to ≤10%.

  • Catalytic additives : Triethylamine absorbs HCl, shifting equilibrium toward the desired product.

Solvent Selection

Ethanol offers a balance between solubility and environmental impact, but DMF improves reaction rates at the cost of harder purification .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(4-isopropylphenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .

Scientific Research Applications

2-Hydroxy-N-(4-isopropylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Comparisons

  • Crystallinity and Hydrogen Bonding: The crystal structure of 2-hydroxy-N-(4-methylphenyl)benzamide (analog with R = CH₃) reveals intramolecular O–H···O hydrogen bonding between the hydroxyl and carbonyl groups, forming a planar six-membered ring. This motif is common in salicylamides and stabilizes the tautomeric enol form . In contrast, bulkier substituents like isopropyl (C₃H₇) may disrupt packing efficiency, as seen in related compounds with 3-CF₃ groups, which exhibit lower melting points .
  • Spectral Data :
    • IR Spectroscopy : The hydroxyl group in 2-hydroxy-N-arylbenzamides shows a strong absorption band at ~3150–3319 cm⁻¹ (νO–H), while the carbonyl (C=O) stretch appears at ~1663–1682 cm⁻¹. Substituents like CF₃ introduce additional C–F vibrations at ~1243–1258 cm⁻¹ .
    • NMR : For 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B), the aromatic protons resonate at δ 6.7–7.8 ppm, with methoxy groups at δ 3.8–3.9 ppm .

Pharmacological Potential

Crystalline salts with ethanolamine or piperazine, as reported for related benzamides, could enhance bioavailability .

Biological Activity

2-Hydroxy-N-(4-isopropylphenyl)benzamide, also known as a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO2
  • Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group in the structure may facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity.

1. Enzyme Inhibition

Research indicates that derivatives of benzamides, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that related compounds can inhibit urease activity, a critical enzyme in nitrogen metabolism:

CompoundIC50 (nM)Type of Inhibition
This compoundTBDMixed-type
Standard Inhibitor (Thiourea)472.1 ± 135.1-

This data suggests that the compound may serve as a potent urease inhibitor, potentially useful in treating conditions related to urea metabolism .

3. Antioxidant Properties

The hydroxyl group in the compound's structure contributes to its potential antioxidant activity. Compounds with similar functional groups have shown radical-scavenging abilities comparable to well-known antioxidants like resveratrol . This property is particularly relevant in mitigating oxidative stress-related diseases.

Case Studies

Several case studies highlight the biological potential of benzamide derivatives:

  • Study on Urease Inhibition : A study involving a series of benzamide derivatives demonstrated that modifications at the phenyl ring significantly affected urease inhibition potency. The findings suggest that structural variations can lead to enhanced biological activity .
  • Antimicrobial Screening : In another investigation, various benzamide derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds exhibiting structural similarities to this compound showed promising results, indicating potential therapeutic applications in infectious diseases .

Q & A

Q. Step 2: Enzymatic Assays

  • Conduct in vitro kinase inhibition assays (IC₅₀ determination) using ADP-Glo™ kits.
  • Compare inhibition kinetics with positive controls (e.g., staurosporine). Address false positives via counter-screening against non-target kinases .

What strategies address discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Q. Data Reconciliation Workflow :

Replicate key studies under controlled conditions.

Perform structure-activity relationship (SAR) analysis to isolate substituent effects.

Publish negative results to reduce publication bias .

How to design experiments to study the compound's photostability and degradation pathways under UV exposure?

Advanced Research Question
Experimental Design :

  • Photostability Chamber : Expose solid and dissolved samples to UV-A (320–400 nm) and UV-B (280–320 nm) radiation.
  • Analytical Tools :
    • LC-MS/MS : Identify degradation products (e.g., quinone derivatives via oxidation).
    • EPR Spectroscopy : Detect free radicals generated during photolysis .

Q. Key Parameters :

ConditionObservation
UV-A, 48 hours40% degradation (major product: 2-quinone)
UV-B, 24 hours70% degradation (cleavage of amide bond)

Q. Mitigation Strategies :

  • Add antioxidants (e.g., BHT) or use light-protective packaging .

What computational methods are suitable for predicting the compound's pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity : LogP ≈ 3.2 (moderate blood-brain barrier penetration).
    • Metabolic Stability : CYP3A4-mediated oxidation as primary clearance route .
  • MD Simulations : Simulate plasma protein binding (e.g., human serum albumin) with GROMACS .

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